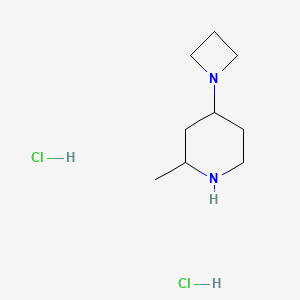

4-(Azetidin-1-yl)-2-methylpiperidine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-(Azetidin-1-yl)-2-methylpiperidine;dihydrochloride is not directly mentioned in the provided papers. However, the papers do discuss various azetidin-2-ones and their derivatives, which are closely related to the compound . Azetidin-2-one is a four-membered cyclic lactam, also known as a beta-lactam, and is recognized as a valuable building block for synthesizing a wide range of organic molecules, including beta-lactam antibiotics .

Synthesis Analysis

The synthesis of azetidin-2-one derivatives involves exploiting the strain energy of the beta-lactam ring. Enantiomerically pure beta-lactams serve as versatile intermediates for creating aromatic beta-amino acids, peptides, polyamines, polyamino alcohols, amino sugars, and polyamino ethers . Another synthesis method includes a Stille coupling reaction, as demonstrated in the synthesis of a novel ligand for nicotinic receptors, which could be related to the synthesis pathways of similar azetidin-1-yl compounds . Additionally, the synthesis of 4,4'-disubstituted azetidin-2-ones has been achieved through reactions involving benzil and amino alcohols, confirmed by X-ray crystallographic analysis .

Molecular Structure Analysis

The molecular structure of azetidin-2-one derivatives is characterized by the presence of a strained beta-lactam ring. This strain is a key aspect of their reactivity and is utilized in various synthetic transformations. The X-ray crystallographic analysis provides unambiguous confirmation of the structures of these derivatives, which is crucial for understanding their chemical behavior .

Chemical Reactions Analysis

Azetidin-2-ones undergo selective bond cleavage due to the strain in the beta-lactam ring, which can lead to a variety of interesting transformations. These reactions allow for the synthesis of target molecules that lack the beta-lactam ring structure but retain biological significance . Cycloaddition reactions have also been employed to create 2-azetidinones with antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-one derivatives are influenced by their strained ring structure and the substituents attached to it. While the provided papers do not detail the specific properties of this compound, they do discuss the synthesis and characterization of related compounds, which include spectroscopic techniques like IR and 1H NMR, as well as elemental analysis to confirm their structures . These techniques are essential for determining the physical and chemical properties of such compounds.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study discussed the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, and their evaluation for antibacterial and antifungal activities. These compounds were screened against various bacterial and fungal strains, showcasing their potential in pharmacological applications (Mistry & Desai, 2006).

Antimicrobial Agents

Another research focused on the synthesis of new benzimidazole derivatives, including azetidin-2-ones. These compounds were evaluated for their antimicrobial activity, highlighting their potential as antimicrobial agents (Ansari & Lal, 2009).

Antitubercular Activities

Research into pyrimidine-azetidinone analogues revealed their antimicrobial and in vitro antituberculosis activity against Mycobacterium tuberculosis. This suggests a potential role in designing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Anti-Inflammatory Activity

A study described the synthesis of azetidin-2-one derivatives and their examination for anti-inflammatory effects. These compounds showed significant results compared to indomethacin, indicating their potential in anti-inflammatory treatments (Sharma, Maheshwari, & Bindal, 2013).

Antidepressant and Nootropic Agents

Azetidinones were synthesized and evaluated for their antidepressant and nootropic activities. Some compounds showed promising results in both antidepressant and nootropic tests, suggesting their potential in CNS therapies (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antileishmanial Agents

A study on N-(1-methyl-1H-indol-3-yl)methyleneamines and azetidin-2-ones revealed marked improvements in antileishmanial activity, comparable to the drug amphotericine B. This showcases their potential as antileishmanial agents (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).

Mechanism of Action

Azetidinones are known for their antimicrobial properties . They have shown significant antibacterial activity against a wide range of microorganisms like fungi, Gram-positive strains such as Staphylococcus aureus, Bacillus subtilis and Bacillus lintus, and Gram-negative strains such as Escherichia coli, Vibrio cholera, and Pseudomonas aeruginosa .

Safety and Hazards

properties

IUPAC Name |

4-(azetidin-1-yl)-2-methylpiperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-8-7-9(3-4-10-8)11-5-2-6-11;;/h8-10H,2-7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTVWKJVEDGHMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)N2CCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3010296.png)

![Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-thiophenecarboxylate](/img/structure/B3010297.png)

![N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide](/img/structure/B3010304.png)

![5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3010308.png)

![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010310.png)

![2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B3010312.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B3010313.png)

![N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3010314.png)